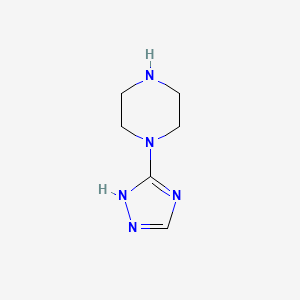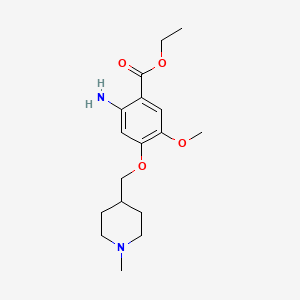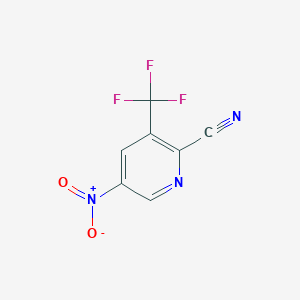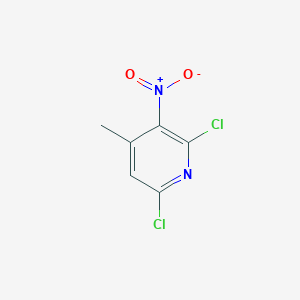
1-(1H-1,2,4-triazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-1,2,4-triazol-5-yl)piperazine is a useful research compound. Its molecular formula is C6H11N5 and its molecular weight is 153.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(1H-1,2,4-triazol-3-yl)piperazine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .
Mode of Action
1-(1H-1,2,4-triazol-3-yl)piperazine interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is crucial for cell division . This leads to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The disruption of microtubule dynamics affects several downstream biochemical pathways. The most significant of these is the cell cycle pathway . The inability to form a proper mitotic spindle halts the cell cycle at the metaphase-anaphase transition, a checkpoint in the cell cycle known as the spindle assembly checkpoint . This leads to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of 1-(1H-1,2,4-triazol-3-yl)piperazine’s action is the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and halting the cell cycle, the compound triggers the intrinsic pathway of apoptosis. This results in the activation of caspases, proteases that cleave cellular components, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, nuclear fragmentation, and formation of apoptotic bodies .
Biochemical Analysis
Biochemical Properties
1-(1H-1,2,4-triazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their function . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its relevance in biochemical research.
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated inhibitory activity against certain cancer cell lines, such as the HepG2 cell line . This suggests that this compound may interfere with cell proliferation and survival pathways, making it a potential candidate for anticancer research. Additionally, its effects on cellular metabolism could be attributed to its interactions with metabolic enzymes, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and modulation of enzyme activity. The triazole ring’s nitrogen atoms can coordinate with metal ions in enzyme active sites, such as the iron in cytochrome P450 enzymes . This coordination can inhibit or activate the enzyme, depending on the specific interaction. Furthermore, the compound’s ability to form hydrogen bonds with amino acid residues in enzymes’ active sites can alter the enzyme’s conformation and activity . These molecular interactions underpin the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and anticancer activity . At higher doses, toxic or adverse effects may be observed. These effects could include disruptions in cellular metabolism, enzyme inhibition, and potential cytotoxicity. Determining the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative metabolism . Additionally, its ability to form hydrogen bonds with metabolic enzymes can affect the catalytic activity and regulation of metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its cellular uptake and distribution . Additionally, its interactions with specific transporters can affect its localization and accumulation within cells. These factors are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to interact with enzymes and proteins in different cellular compartments can affect its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWXOGAYHSEQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622619 |
Source


|
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74964-11-7 |
Source


|
| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)






![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)
